Ethyl 5-nitro-2,3-dihydrobenzofuran-2-carboxylate
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Overview
Description
Ethyl 5-nitro-2,3-dihydrobenzofuran-2-carboxylate is an organic compound with the chemical formula C11H11NO5 . It belongs to the family of benzofuran-based compounds.
Synthesis Analysis
The synthesis of this compound involves treating 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzofuran ring attached to a nitro group and an ethyl ester group . The IUPAC name for this compound is ethyl 5-nitro-2,3-dihydro-1-benzofuran-2-carboxylate .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 237.21 . The compound’s appearance, melting point, boiling point, and density are not available . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 359.7±22.0 °C at 760 mmHg, and a flash point of 171.3±22.3 °C .
Scientific Research Applications
Corrosion Inhibition
Pyranpyrazole derivatives, which share a similar structural motif with Ethyl 5-nitro-2,3-dihydrobenzofuran-2-carboxylate, have been studied for their corrosion inhibition properties on mild steel, which is crucial for industrial applications like the pickling process. These compounds have shown high efficiency, with one derivative achieving up to 98.8% efficiency at 100 mg/L concentration. The studies involve gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) analyses, alongside surface morphology examinations using scanning electron microscopy (SEM) and atomic force microscopy (AFM) (Dohare et al., 2017).
Crystal Structure Analysis
Research on the crystal structures of compounds related to this compound, such as ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, has been conducted. These studies provide insights into the molecular arrangements and interactions, which are essential for understanding the properties and potential applications of these compounds. The role of hydrogen bonds in crystal packing and the structural characteristics are explored through single-crystal X-ray diffraction techniques (Yeong et al., 2018).
Biological Activity Studies
Compounds structurally related to this compound have been synthesized and evaluated for their biological activities. For instance, novel ethyl 2-amino-6-ferrocenyl-1,6-dihydropyrimidine-5-carboxylates and their oxidative derivatives were tested against various human tumor cell lines, revealing specificity towards certain cell types. This research highlights the potential of these compounds in developing new therapeutic agents (Klimova et al., 2012).
Synthesis and Pharmacological Evaluation
The synthesis and pharmacological evaluation of benzothiophenes as anti-inflammatory and analgesic agents showcase the chemical versatility and potential medicinal applications of compounds related to this compound. These studies involve the development of efficient synthetic methodologies and the assessment of biological activities, providing a foundation for future drug development (Fakhr et al., 2009).
Safety and Hazards
The safety information for Ethyl 5-nitro-2,3-dihydrobenzofuran-2-carboxylate includes hazard statements H315-H319-H335, which indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305 P351 P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .
Properties
IUPAC Name |
ethyl 5-nitro-2,3-dihydro-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-2-16-11(13)10-6-7-5-8(12(14)15)3-4-9(7)17-10/h3-5,10H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAALXFOGNROGJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=C(O1)C=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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